

Methyl 16-Methyloctadecanoate: A Potential Biomarker in Human Health

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Compound of Interest

Compound Name: Methyl 16-methyloctadecanoate

Cat. No.: B1615565

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 16-methyloctadecanoate is a methyl-branched, long-chain fatty acid methyl ester, specifically an anteiso-fatty acid. While direct research on **methyl 16-methyloctadecanoate** as a specific biomarker is nascent, the broader class of branched-chain fatty acids (BCFAs) is gaining significant attention for its potential role in various physiological and pathological processes. This technical guide provides a comprehensive overview of the current understanding of **methyl 16-methyloctadecanoate** and related BCFAs, their potential as biomarkers, the analytical methodologies for their detection, and their involvement in key signaling pathways.

Branched-Chain Fatty Acids and Their Significance

Branched-chain fatty acids are primarily derived from the gut microbiota's fermentation of amino acids and are also found in some dietary sources like dairy and ruminant meat products. They are integral components of cell membranes, influencing fluidity and function. Emerging evidence suggests that BCFAs are not merely structural lipids but also act as signaling molecules with potential anti-inflammatory and metabolic regulatory properties. Alterations in the profiles of circulating and tissue BCFAs have been linked to metabolic syndrome, inflammatory bowel disease, and cardiovascular diseases, highlighting their potential as diagnostic and prognostic biomarkers.

Quantitative Data on Related Fatty Acids as Biomarkers

While specific quantitative data for **methyl 16-methyloctadecanoate** in disease is limited in publicly available literature, studies on other saturated fatty acids provide a framework for understanding how such molecules can serve as biomarkers. The following tables summarize representative data on the association of various saturated fatty acids with metabolic and cardiovascular diseases.

Table 1: Serum Saturated Fatty Acid Levels and Risk of Cardiovascular Disease (CVD) and Coronary Heart Disease (CHD)

Fatty Acid	Association with CVD Risk	Association with CHD Risk	Key Findings
Even-chain SFAs (e.g., 14:0, 16:0)	Positive association[1][2][3]	Positive association[1][2][3]	Higher levels are associated with an increased risk of CVD and CHD.
Odd-chain SFAs (e.g., 15:0, 17:0)	Inverse association[3]	Inverse association[3]	Higher levels, often linked to dairy intake, are associated with a lower risk.
Stearic Acid (18:0)	No significant association[1][4]	No significant association[1][4]	Generally considered neutral in its impact on cardiovascular risk.

Table 2: Serum Fatty Acid Composition in Metabolic Syndrome

Fatty Acid	Association with Metabolic Syndrome	Key Findings
Palmitic Acid (16:0)	Positive association[5]	Increased levels are observed in individuals who develop metabolic syndrome.
Linoleic Acid (18:2 n-6)	Inverse association[5]	Decreased levels are seen at baseline in those who later develop metabolic syndrome.
Stearoyl-CoA Desaturase (SCD-1) activity	Positive association[5]	Higher estimated activity predicts the development of metabolic syndrome.

Experimental Protocols

The gold standard for the analysis of fatty acids in biological samples is gas chromatography-mass spectrometry (GC-MS) following conversion of the fatty acids to their more volatile fatty acid methyl esters (FAMES).

Protocol 1: Extraction and Derivatization of Total Fatty Acids from Human Serum for GC-MS Analysis

This protocol is adapted from established methods for fatty acid analysis.

- Lipid Extraction (Folch Method)**
 - To 100 μL of serum in a glass tube, add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.
 - Add an appropriate internal standard (e.g., heptadecanoic acid) for quantification.
 - Vortex vigorously for 2 minutes and allow to stand for 20 minutes.
 - Add 0.5 mL of 0.9% NaCl solution, vortex for 1 minute, and centrifuge at $2,000 \times g$ for 10 minutes to separate the phases.
 - Carefully collect the lower chloroform phase containing the lipids into a new glass tube.
 - Dry the lipid extract under a gentle stream of nitrogen.
- Transesterification to Fatty Acid Methyl Esters (FAMES)**
 - To the dried lipid extract, add 2 mL of 2% sulfuric acid in methanol.
 - Seal the tube and heat at $50\text{-}60^{\circ}\text{C}$ for 16 hours (overnight).
 - After cooling, add 1 mL of water and 2 mL of hexane.
 - Vortex thoroughly and centrifuge at

2,000 x g for 5 minutes. e. Transfer the upper hexane layer containing the FAMES to a new vial for GC-MS analysis.

3. GC-MS Analysis a. Gas Chromatograph: Agilent 7890B or equivalent. b. Column: DB-23 (60 m x 0.25 mm, 0.25 μ m film thickness) or similar polar capillary column. c. Injection Volume: 1 μ L. d. Inlet Temperature: 250°C. e. Oven Program: Start at 50°C, hold for 1 min, ramp to 175°C at 25°C/min, then to 230°C at 4°C/min, and hold for 5 min. f. Mass Spectrometer: Agilent 5977A or equivalent. g. Ionization Mode: Electron Ionization (EI) at 70 eV. h. Acquisition Mode: Scan mode (m/z 50-550) for identification and Selected Ion Monitoring (SIM) mode for quantification.

Protocol 2: Fecal Short- and Branched-Chain Fatty Acid Analysis

1. Sample Preparation a. Homogenize a known weight of frozen fecal sample (e.g., 50 mg) in a known volume of a suitable extraction solvent (e.g., ethanol or a buffered solution). b. Centrifuge to pellet solid debris.

2. Derivatization and Extraction a. Take an aliquot of the supernatant and add an internal standard. b. Acidify the sample and extract the fatty acids with an organic solvent like diethyl ether or a mixture of hexane and isopropanol. c. Evaporate the solvent and perform derivatization to form FAMES as described in Protocol 1, or other suitable volatile derivatives.

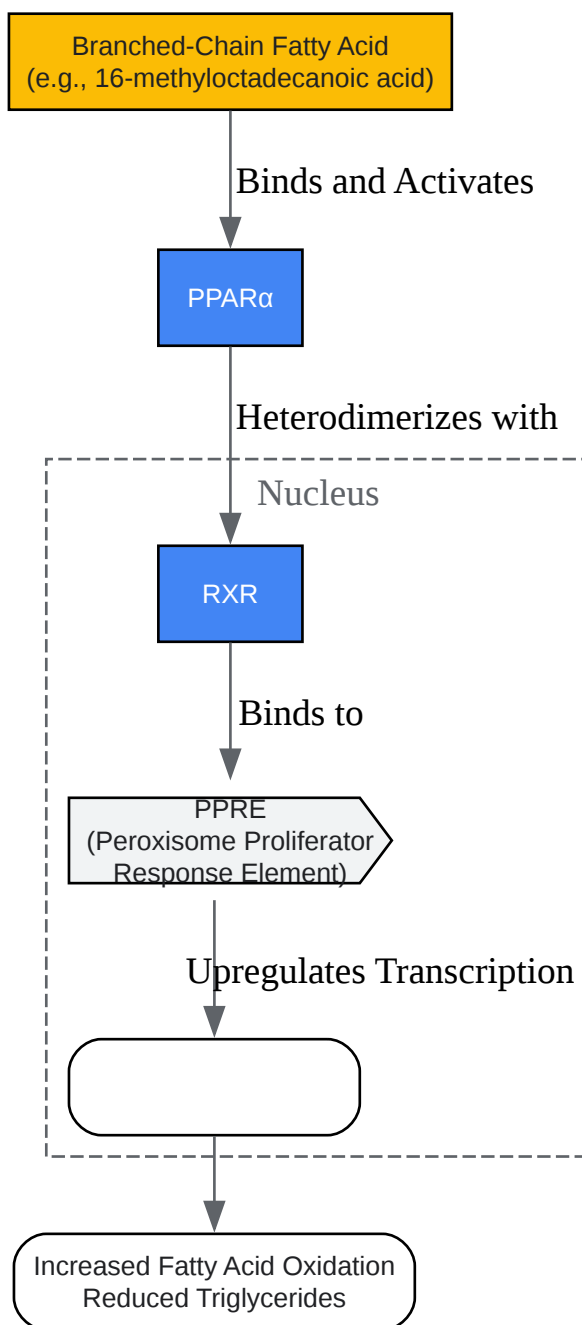
3. GC-MS Analysis a. Similar GC-MS conditions as in Protocol 1 can be used, with potential modifications to the oven temperature program to optimize for the separation of shorter chain fatty acids.

Signaling Pathways and Biological Role

Branched-chain fatty acids are emerging as important signaling molecules that can influence metabolic and inflammatory pathways.

PPAR α Activation

BCFAs, including the parent acid of **methyl 16-methyloctadecanoate**, are known to be ligands for Peroxisome Proliferator-Activated Receptor alpha (PPAR α), a nuclear receptor that is a key regulator of lipid metabolism.

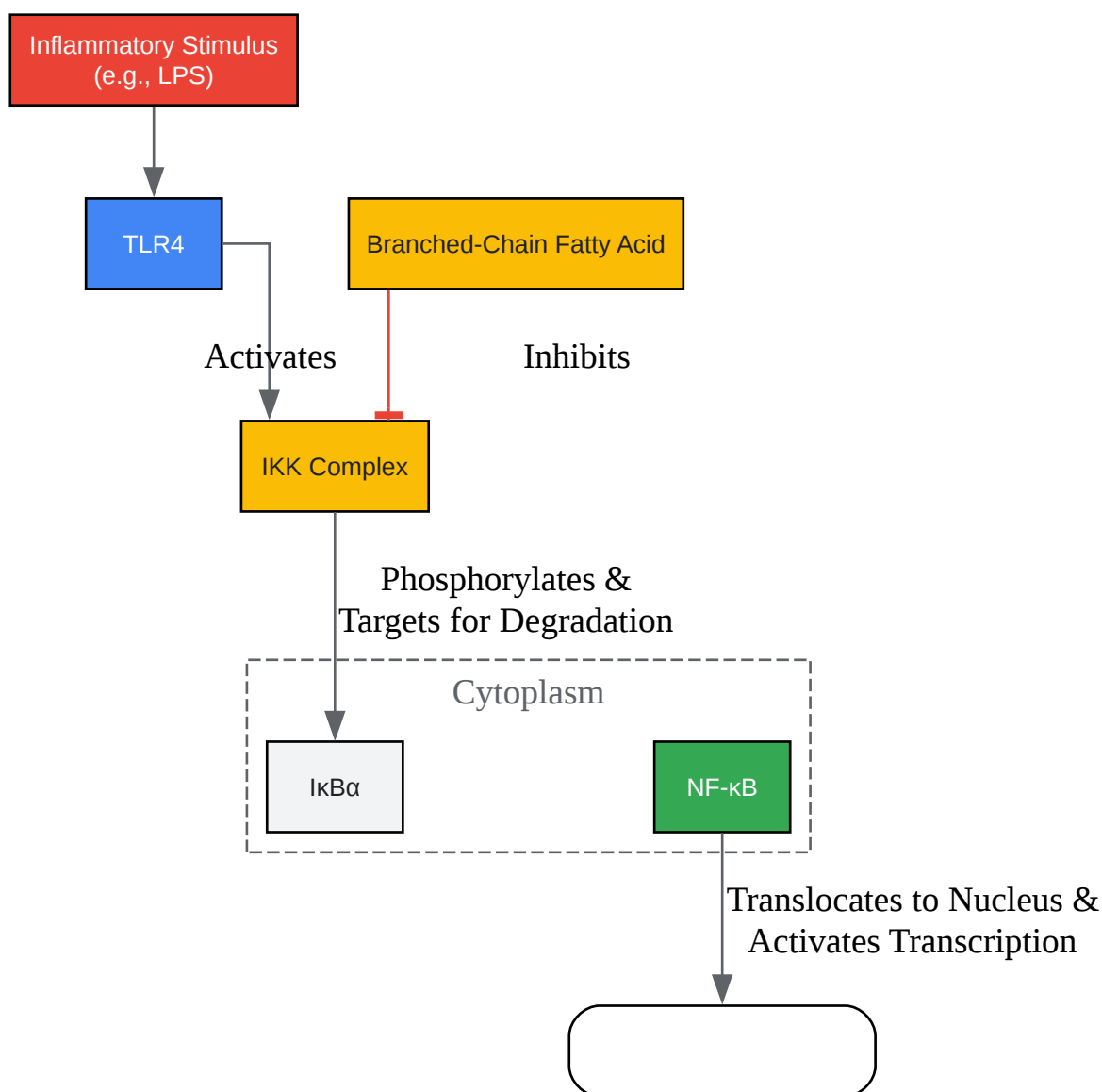


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PPARα Signaling Pathway Activation by BCFAs.

Modulation of Inflammatory Pathways

BCFAs have been shown to exert anti-inflammatory effects, in part through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

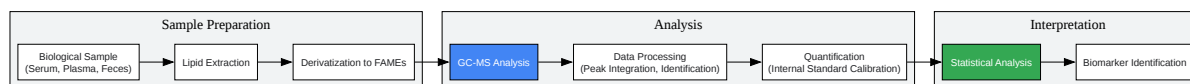


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Inhibition of NF-κB Pathway by BCFAs.

Experimental and Analytical Workflow

The overall workflow for the analysis of **methyl 16-methyloctadecanoate** and other fatty acids from biological samples is a multi-step process.



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